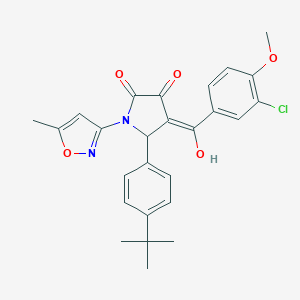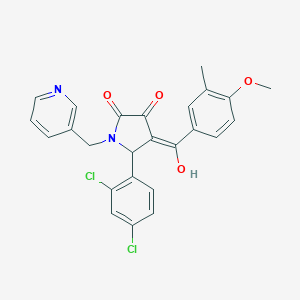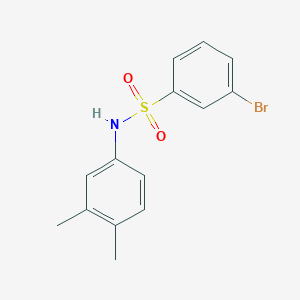![molecular formula C19H14FN7O2 B265792 8-(2-fluorophenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B265792.png)
8-(2-fluorophenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(2-fluorophenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one is a chemical compound with potential applications in scientific research. This compound is a member of the tetraene family of compounds and has a complex molecular structure.
Mechanism of Action
The mechanism of action of 8-(2-fluorophenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. Additionally, this compound may act by disrupting the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects
The biochemical and physiological effects of 8-(2-fluorophenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one are still being studied. However, it has been shown that this compound can induce apoptosis (programmed cell death) in cancer cells, leading to their destruction. Additionally, this compound has been shown to have antibacterial and antifungal activity, which may be due to its ability to disrupt the cell membrane of these microorganisms.
Advantages and Limitations for Lab Experiments
The advantages of using 8-(2-fluorophenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one in lab experiments include its potential as an anticancer, antibacterial, and antifungal agent. Additionally, this compound has been shown to have potential as a treatment for Alzheimer's disease. However, the limitations of using this compound in lab experiments include its complex molecular structure, which may make it difficult to synthesize and study. Additionally, the mechanism of action of this compound is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 8-(2-fluorophenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one. One direction is to further study the mechanism of action of this compound, in order to better understand its potential as an anticancer, antibacterial, and antifungal agent. Additionally, further research could be done to explore the potential of this compound as a treatment for Alzheimer's disease. Finally, future research could focus on synthesizing related compounds with potentially improved properties, such as increased potency or decreased toxicity.
Synthesis Methods
The synthesis of 8-(2-fluorophenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one is a complex process that involves several steps. The process begins with the reaction of 2-fluoroaniline and 4-methoxybenzaldehyde to form the intermediate product. This intermediate product is then reacted with 1,3,5-trioxane to form the final product.
Scientific Research Applications
The potential applications of 8-(2-fluorophenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one in scientific research are vast. This compound has been shown to have potential as an anticancer agent, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, this compound has been shown to have potential as an antibacterial and antifungal agent, as well as a potential treatment for Alzheimer's disease.
properties
Product Name |
8-(2-fluorophenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one |
|---|---|
Molecular Formula |
C19H14FN7O2 |
Molecular Weight |
391.4 g/mol |
IUPAC Name |
8-(2-fluorophenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one |
InChI |
InChI=1S/C19H14FN7O2/c1-29-11-8-6-10(7-9-11)15-14-16(18(28)23-22-15)21-19-24-25-26-27(19)17(14)12-4-2-3-5-13(12)20/h2-9,17,25-26H,1H3 |
InChI Key |
LYYOVBYZNIPMMU-UHFFFAOYSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=C3C(N4C(=NNN4)N=C3C(=O)N=N2)C5=CC=CC=C5F |
SMILES |
COC1=CC=C(C=C1)C2=C3C(N4C(=NNN4)N=C3C(=O)N=N2)C5=CC=CC=C5F |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C3C(N4C(=NNN4)N=C3C(=O)N=N2)C5=CC=CC=C5F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(4-bromophenyl)-3-hydroxy-1-(4-methoxyphenyl)-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265718.png)
![N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B265720.png)
![(5Z)-5-(4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]-1,2-dihydropyrazole-3-carboxamide](/img/structure/B265722.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265724.png)


![2-{4-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenoxy]phenyl}-4H-3,1-benzoxazin-4-one](/img/structure/B265735.png)





![4-{2-[(Butylamino)carbonyl]anilino}-4-oxobutanoic acid](/img/structure/B265749.png)
![8-(2-chlorophenyl)-10-(furan-2-yl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B265750.png)